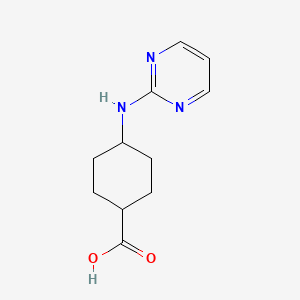

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research in 2021 by Alsahib and Dhedan involved the synthesis of heterocyclic compounds including 2-(pyrimidin-2-ylamino)acetohydrazide, derived from 2-amino pyrimidine, for potential biological activities. Their study highlighted the synthesis processes and the inhibitory efficacy of these compounds against resistant bacterial strains, suggesting a potential application in antimicrobial therapies (Alsahib & Dhedan, 2021).

Anticancer Properties

A 2004 study by Wang et al. focused on the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase inhibitors. These compounds, including those with pyrimidine structures, exhibited potential as anticancer agents, particularly in inhibiting cellular proliferation and inducing apoptosis in cancer cells (Wang et al., 2004).

Synthesis and Antimicrobial Activity

Chioma et al. in 2018 synthesized 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes, exploring their antimicrobial potential. The study revealed that these compounds, particularly the Mn(II) complex, showed significant antimicrobial activity, suggesting their possible use in drug development (Chioma et al., 2018).

Histone Deacetylase Inhibition

In 2008, Zhou et al. described N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor. This compound, bearing a pyrimidine structure, showed promise as an anticancer drug due to its ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Anticancer and Cytotoxic Activities

Snégaroff et al. in 2009 synthesized thieno[2,3-d]pyrimidines with potential anticancer properties. One compound, 2-phenylthieno[2,3-d]pyrimidin-4-ylamino acid, demonstrated significant activity against various carcinoma cell lines, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Snégaroff et al., 2009).

Anticonvulsant Activity

A 2012 study by Puri et al. focused on synthesizing substituted 5-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)pyrimidine-2,4,6(1H,3H,5H)-triones for evaluation against convulsants in mice. Their research indicated the potential of these compounds, particularly in managing convulsive disorders (Puri, Sood, & Muthuraman, 2012).

Protein Kinase Inhibition

Ostrynska et al. in 2016 identified 4-aminothieno[2,3-d]pyrimidine derivatives as ATP-competitive CK2 inhibitors, with potential implications in cancer therapy due to their structure-activity relationships and binding mode with ATP-acceptor sites of CK2 (Ostrynska et al., 2016).

Capillary Electrophoresis

A 2012 study by Ye et al. developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including pyrimidine derivatives, demonstrating their utility in analytical chemistry (Ye et al., 2012).

Chemical Synthesis

Hulme et al., in 2008, explored the use of cyanamide in a multicomponent reaction to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives, indicating the versatility of pyrimidine in synthetic chemistry (Hulme et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in the development of cancer .

Mode of Action

This compound interacts with RXRα as an antagonist . It selectively binds to RXRα-LBD (Ligand Binding Domain) with submicromolar affinity . This binding inhibits the activity induced by 9-cis-RA in a dose-dependent manner .

Biochemical Pathways

The compound’s interaction with RXRα affects the pathways controlled by this receptor. It leads to the induction of time-and dose-dependent cleavage of poly ADP-ribose polymerase . It also significantly stimulates caspase-3 activity , leading to RXRα-dependent apoptosis .

Pharmacokinetics

The compound shows potent anti-proliferative activity against human cancer cell lines hepg2 and a549 cells . It also has low cytotoxic property in normal cells such as LO2 and MRC-5 cells .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell viability in cancer cell lines . It also induces apoptosis in these cells through the stimulation of caspase-3 activity .

Direcciones Futuras

The future directions for research on “4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, pyrimidine derivatives are being explored as potential modulators of RXRα as anticancer agents .

Propiedades

IUPAC Name |

4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1,6-9H,2-5H2,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDWHPPRSFBSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)

![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)

![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)